N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide is a complex organic compound featuring a pyrimidine ring substituted with a pyridine moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide typically involves multi-step organic reactions
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Pyridine Substitution: The pyridine moiety is introduced through a nucleophilic aromatic substitution reaction, where a halogenated pyridine reacts with the pyrimidine core in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Sodium hydroxide, potassium carbonate.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could be useful in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyridine rings allow for strong binding interactions, potentially inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, ultimately influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A pyrimidine-based drug used in the treatment of chronic myeloid leukemia.
Dasatinib: Another pyrimidine derivative used as a tyrosine kinase inhibitor.
Nilotinib: Similar to imatinib and dasatinib, used in cancer therapy.
Uniqueness
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. Its combination of a pyridine moiety with a diphenylacetamide group provides a unique scaffold for drug development and other applications.
This detailed overview highlights the significance of this compound in various fields, emphasizing its potential and versatility
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c1-19-30-23(18-24(31-19)32-22-14-8-9-15-27-22)28-16-17-29-26(33)25(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,18,25H,16-17H2,1H3,(H,29,33)(H2,27,28,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNXOXYTFWJZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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